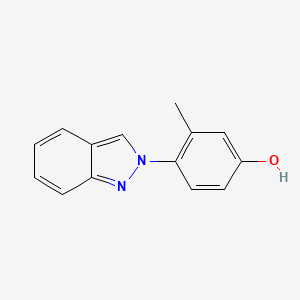![molecular formula C15H23ClN2O2 B8718772 tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate](/img/structure/B8718772.png)
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate
Vue d'ensemble
Description
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate typically involves the reaction of 2-(2-chlorophenyl)amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Substitution: The ester group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium tert-butoxide in the presence of a metal catalyst.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butyl alcohol.
Reduction: 2-(2-Chlorophenyl)amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be selectively deprotected under mild conditions to release the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc (tert-butoxycarbonyl) protected amines .
- Fmoc (9-fluorenylmethoxycarbonyl) protected amines .
- Cbz (benzyloxycarbonyl) protected amines .
Uniqueness
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is unique due to its specific structural features, which provide enhanced stability and selectivity in protecting amines. Unlike other protecting groups, it offers a balance between stability and ease of removal, making it highly valuable in complex organic syntheses .
Propriétés
Formule moléculaire |
C15H23ClN2O2 |
|---|---|
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23ClN2O2/c1-14(2,3)20-13(19)18-15(4,5)10-17-12-9-7-6-8-11(12)16/h6-9,17H,10H2,1-5H3,(H,18,19) |
Clé InChI |
HJLVADRSUAYFHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)CNC1=CC=CC=C1Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8718781.png)
